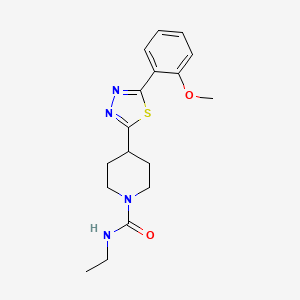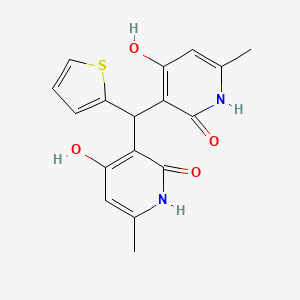
3,3'-(thiophen-2-ylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3,3'-(thiophen-2-ylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)" is a versatile building block with synthetic applications. It can be synthesized through various routes, such as 1,3-dipolar cycloaddition, modification of 3,4-dibromothiophene, and intermolecular thiazole-alkyne Diels-Alder reaction . This compound can function as a precursor for the construction of unsymmetrically 3,4-disubstituted thiophenes and 3,4-didehydrothiophene . Additionally, it can be used for the generation of highly strained cyclic cumulene 3,4-didehydrothiophene .
Synthesis Analysis
The compound can be synthesized through various methods, including 1,3-dipolar cycloaddition, modification of 3,4-dibromothiophene, and intermolecular thiazole-alkyne Diels-Alder reaction . These methods allow for the preparation of various thiophenes and dimer/tetramer derivatives .
Molecular Structure Analysis
The molecular structure of the compound allows for the construction of unsymmetrically 3,4-disubstituted thiophenes and highly strained cyclic cumulene 3,4-didehydrothiophene . These structural features contribute to its versatility as a building block in synthetic applications.
Chemical Reactions Analysis
The compound can undergo various chemical reactions, including stepwise regiospecific mono-ipso-substitution, palladium-catalyzed cross-coupling reactions, self-coupling reactions, and conversion of C-Si bond to C-Sn bond via boroxine, leading to the formation of unsymmetrically 3,4-disubstituted thiophenes and other derivatives .
Physical and Chemical Properties Analysis
The compound exhibits properties that make it suitable for use in optoelectronic device applications, as it can yield materials with blue emission characteristics and tailored properties through cyclic voltammetry and potential cycling .
Relevant Case Studies
The compound has been used as a precursor for the preparation of new conducting polymers, which are useful materials for electronics . Additionally, it has been electrochemically copolymerized with 3,4-ethylenedioxythiophene, resulting in a conductive copolymer characterized by various analytical techniques .
Synthetic Applications of 3,4-Bis(trimethylsilyl)thiophene: Unsymmetrically 3,4-Disubstituted Thiophenes and 3,4-Didehydrothiophene
Synthesis of 3,4-bis[(methoxycarbonyl)methyl]thiophene and bis-, ter- and pentathiophenes with alternating 3,4-bis[(methoxycarbonyl)methyl]-substituted rings
Synthesis of 2,5-bis[(3,4-ethylenedioxy)thien-2-yl]- 3-substituted thiophenes
Synthesis and characterization of conducting copolymer of (N1,N3-bis(thiophene-3-ylmethylene)benzene-1,3-diamine-co-3,4-ethylenedioxythiophene)
Applications De Recherche Scientifique
Conducting Polymers
Researchers have synthesized and characterized conducting copolymers of thiophene derivatives, demonstrating their potential in electronic applications. Electrochemical copolymerizations involving thiophene derivatives with 3,4-ethylenedioxythiophene (EDOT) have been explored, showing that these copolymers exhibit promising conductivity measurements. Such studies highlight the adaptability of thiophene-based polymers for use in electronic devices and their significant electrochromic properties (Turac, Sahmetlioglu, & Toppare, 2014).
Electrochromic Materials
The development of electrochromic materials using thiophene derivatives has been a significant focus, with studies revealing the synthesis and electropolymerization of 3,5-dithienylpyridines. These materials exhibit stable electrochromic properties, suggesting their utility in applications requiring color-changing features, such as smart windows and display technologies (Krompiec et al., 2008).
Organic Electronics
The research on thiophene/phenylene co-oligomers, such as those incorporating trifluoromethylphenyl groups, has shown that these materials can function as n-type semiconductors in field-effect transistor (FET) devices. This finding points to the broader applicability of thiophene-based compounds in the fabrication of organic electronic components, including organic light-emitting diodes (OLEDs) and solar cells (Hotta et al., 2009).
Light-Emitting Diodes (LEDs)
A novel series of thiophene-based conjugated polymers has been synthesized for application in polymer light-emitting diodes (PLEDs). These polymers, featuring various substituents on the phenylene and thiophene rings, exhibit tunable electronic spectra and high photoluminescence efficiencies. Such materials are pivotal for the development of efficient and color-tunable light-emitting devices (Pei et al., 2000).
Propriétés
IUPAC Name |
4-hydroxy-3-[(4-hydroxy-6-methyl-2-oxo-1H-pyridin-3-yl)-thiophen-2-ylmethyl]-6-methyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-8-6-10(20)13(16(22)18-8)15(12-4-3-5-24-12)14-11(21)7-9(2)19-17(14)23/h3-7,15H,1-2H3,(H2,18,20,22)(H2,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXSRIUDYPQCAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(C2=CC=CS2)C3=C(C=C(NC3=O)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-(thiophen-2-ylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone](/img/structure/B3012122.png)
![N-[(4-chlorophenyl)methyl]naphthalen-1-amine](/img/structure/B3012123.png)
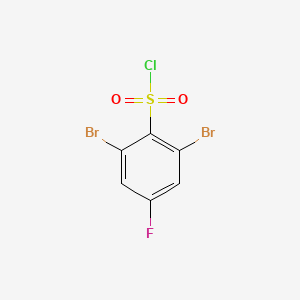
![2-[4-(2,6-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B3012127.png)
![[2-(Oxan-4-ylmethoxy)pyrimidin-4-yl]methanamine hydrochloride](/img/structure/B3012128.png)
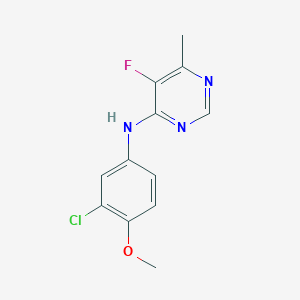
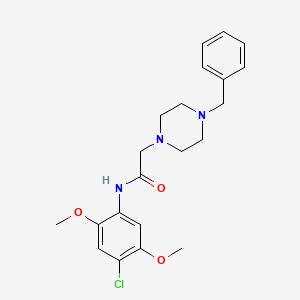


![N-(3,4-dimethylphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3012136.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B3012139.png)
